Cas no 2228163-51-5 (2,4-dibromo-1-(but-3-yn-2-yl)benzene)

2,4-Dibromo-1-(but-3-yn-2-yl)benzene is a brominated aromatic compound featuring an alkyne-functionalized side chain, making it a versatile intermediate in organic synthesis. The presence of two bromine atoms at the 2- and 4-positions enhances its reactivity in cross-coupling reactions, such as Suzuki or Sonogashira couplings, enabling the construction of complex molecular architectures. The but-3-yn-2-yl group provides additional functionalization potential through alkyne-specific transformations, including click chemistry or cycloadditions. This compound is particularly useful in pharmaceutical and materials science research, where precise structural modifications are required. Its well-defined reactivity profile and stability under standard handling conditions make it a reliable choice for synthetic applications.
2,4-dibromo-1-(but-3-yn-2-yl)benzene structure
2228163-51-5 structure
商品名:2,4-dibromo-1-(but-3-yn-2-yl)benzene
CAS番号:2228163-51-5
MF:C10H8Br2
メガワット:287.978521347046
CID:6422194
PubChem ID:165643693

2,4-dibromo-1-(but-3-yn-2-yl)benzene 化学的及び物理的性質

名前と識別子

    • 2,4-dibromo-1-(but-3-yn-2-yl)benzene
    • EN300-1917890
    • 2228163-51-5
    • インチ: 1S/C10H8Br2/c1-3-7(2)9-5-4-8(11)6-10(9)12/h1,4-7H,2H3
    • InChIKey: ZGNLVHWRTDFRHW-UHFFFAOYSA-N
    • ほほえんだ: BrC1C=C(C=CC=1C(C#C)C)Br

計算された属性

  • せいみつぶんしりょう: 287.89723g/mol
  • どういたいしつりょう: 285.89928g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 0
  • 重原子数: 12
  • 回転可能化学結合数: 1
  • 複雑さ: 191
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.2
  • トポロジー分子極性表面積: 0Ų

2,4-dibromo-1-(but-3-yn-2-yl)benzene 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1917890-0.05g
2,4-dibromo-1-(but-3-yn-2-yl)benzene
2228163-51-5
0.05g
$1020.0 2023-09-17
Enamine
EN300-1917890-1.0g
2,4-dibromo-1-(but-3-yn-2-yl)benzene
2228163-51-5
1g
$1214.0 2023-06-02
Enamine
EN300-1917890-10g
2,4-dibromo-1-(but-3-yn-2-yl)benzene
2228163-51-5
10g
$5221.0 2023-09-17
Enamine
EN300-1917890-2.5g
2,4-dibromo-1-(but-3-yn-2-yl)benzene
2228163-51-5
2.5g
$2379.0 2023-09-17
Enamine
EN300-1917890-10.0g
2,4-dibromo-1-(but-3-yn-2-yl)benzene
2228163-51-5
10g
$5221.0 2023-06-02
Enamine
EN300-1917890-0.5g
2,4-dibromo-1-(but-3-yn-2-yl)benzene
2228163-51-5
0.5g
$1165.0 2023-09-17
Enamine
EN300-1917890-5.0g
2,4-dibromo-1-(but-3-yn-2-yl)benzene
2228163-51-5
5g
$3520.0 2023-06-02
Enamine
EN300-1917890-5g
2,4-dibromo-1-(but-3-yn-2-yl)benzene
2228163-51-5
5g
$3520.0 2023-09-17
Enamine
EN300-1917890-0.1g
2,4-dibromo-1-(but-3-yn-2-yl)benzene
2228163-51-5
0.1g
$1068.0 2023-09-17
Enamine
EN300-1917890-0.25g
2,4-dibromo-1-(but-3-yn-2-yl)benzene
2228163-51-5
0.25g
$1117.0 2023-09-17

2,4-dibromo-1-(but-3-yn-2-yl)benzene 関連文献

2,4-dibromo-1-(but-3-yn-2-yl)benzeneに関する追加情報

2,4-Dibromo-1-(But-3-Yn-2-Yl)Benzene: A Comprehensive Overview

2,4-Dibromo-1-(but-3-yn-2-yl)benzene (CAS No. 2228163-51-5) is a versatile organic compound with significant applications in various fields of chemistry. This compound is characterized by its unique structure, which combines a brominated benzene ring with a substituted alkyne group. The presence of the but-3-yne group introduces interesting electronic and steric properties, making it a valuable substrate for further chemical transformations.

The synthesis of 2,4-dibromo-1-(but-3-yne)benzene has been extensively studied, with researchers exploring various methodologies to optimize its preparation. Recent advancements in catalytic processes and transition metal-mediated reactions have significantly improved the efficiency and selectivity of its synthesis. For instance, the use of palladium catalysts in coupling reactions has enabled the construction of this compound with high yields and minimal byproducts. These developments highlight the importance of transition metal catalysis in modern organic synthesis.

One of the most intriguing aspects of 2,4-dibromo-benzene derivatives is their reactivity in cross-coupling reactions. The bromine atoms on the aromatic ring act as excellent leaving groups, facilitating nucleophilic substitution and other transformation reactions. Recent studies have demonstrated that this compound can serve as an effective precursor for constructing biaryl structures, which are widely used in pharmaceuticals and agrochemicals. The integration of cross-coupling chemistry into the synthesis of these compounds has opened new avenues for drug discovery and material science.

In addition to its synthetic applications, 2,4-dibromo-benzene derivatives have shown promise in materials science. The introduction of the alkyne group into the aromatic system enhances its conjugation properties, making it suitable for applications in optoelectronic materials. Researchers have explored the use of this compound as a building block for constructing conjugated polymers and organic semiconductors. These materials exhibit excellent charge transport properties, which are critical for applications in flexible electronics and photovoltaic devices.

The physical properties of 2,4-dibromo-benzene derivatives are also worth noting. The compound exhibits a high melting point due to its rigid aromatic structure and strong intermolecular forces. Its solubility in common organic solvents makes it convenient for use in various chemical reactions. Recent studies have focused on understanding the thermodynamic stability of this compound under different conditions, which is essential for its industrial applications.

From an environmental perspective, the degradation pathways of 2,4-dibromo-benzene derivatives have been investigated to assess their potential impact on ecosystems. Research indicates that these compounds undergo biodegradation under specific microbial conditions, reducing their persistence in the environment. This information is crucial for ensuring sustainable practices in chemical manufacturing and waste management.

In conclusion, 2,4-dibromo-benzene derivatives, particularly CAS No. 2228163-51-5, continue to be a focal point in chemical research due to their unique properties and diverse applications. As advancements in synthetic methodologies and material science progress, this compound is expected to play an even more significant role in driving innovation across various industries.

おすすめ記事

推奨される供給者
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Changzhou Guanjia Chemical Co., Ltd
PRIBOLAB PTE.LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
PRIBOLAB PTE.LTD
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinan Hanyu Chemical Co.,Ltd.
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nantong Boya Environmental Protection Technology Co., Ltd
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Shanghai Jinhuan Chemical CO., LTD.